molecular formula C16H30 B15367291 4-Isopropyldicyclohexylmethane CAS No. 54965-61-6

4-Isopropyldicyclohexylmethane

Cat. No.: B15367291
CAS No.: 54965-61-6
M. Wt: 222.41 g/mol
InChI Key: LHWJKUKEUOFSME-UHFFFAOYSA-N
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Description

4-Isopropyldicyclohexylmethane (CAS: 54965-61-6) is a bicyclic hydrocarbon with the molecular formula C₁₆H₃₀ and a molecular weight of 214.58 g/mol. It consists of two cyclohexyl rings connected via a methane bridge, with an isopropyl substituent at the 4-position of one cyclohexyl group. First synthesized by Lamneck and Wise in 1954, this compound was part of a broader study on dicyclic hydrocarbons, focusing on structural variations and their physical properties . Its fully saturated cyclohexyl rings and branched alkyl substituents contribute to distinct steric and thermodynamic characteristics compared to aromatic analogs.

Properties

CAS No.

54965-61-6

Molecular Formula

C16H30

Molecular Weight

222.41 g/mol

IUPAC Name

1-(cyclohexylmethyl)-4-propan-2-ylcyclohexane

InChI

InChI=1S/C16H30/c1-13(2)16-10-8-15(9-11-16)12-14-6-4-3-5-7-14/h13-16H,3-12H2,1-2H3

InChI Key

LHWJKUKEUOFSME-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)CC2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

4-Isopropyldiphenylmethane (C₁₆H₁₈)

  • Structure : Features two phenyl (aromatic) rings connected by a methane bridge, with an isopropyl group at the 4-position.
  • Key Differences: Aromatic vs. Aliphatic Rings: The phenyl rings in 4-isopropyldiphenylmethane introduce π-conjugation, enhancing thermal stability but reducing solubility in nonpolar solvents compared to the fully saturated cyclohexyl rings in 4-isopropyldicyclohexylmethane . Molecular Weight: Lower molecular weight (186.32 g/mol vs. 214.58 g/mol) due to the absence of hydrogen atoms in aromatic systems.

4-Propyldiphenylmethane (C₁₆H₁₈)

  • Structure : Similar to 4-isopropyldiphenylmethane but with a linear propyl substituent instead of a branched isopropyl group.

Dicyclohexylalkane Derivatives

1,2-Dicyclohexylbutane (C₁₆H₃₀)

  • Structure : Two cyclohexyl rings connected by a butane bridge.
  • Bridge Length : The longer butane chain increases flexibility and reduces steric strain compared to the methane bridge in this compound, influencing viscosity and phase behavior .

1,1'-Bicyclooctyl (C₁₆H₂₈)

  • Structure : Two fused cyclohexyl rings forming a bicyclooctane system.
  • Rigidity : The fused structure imposes greater conformational rigidity, leading to higher melting points but lower solubility than the methane-bridged analog .

Substituted Cyclohexane Derivatives

4-Isopropylcyclohexanol (C₉H₁₈O)

  • Structure : A single cyclohexane ring with hydroxyl (-OH) and isopropyl groups at the 1- and 4-positions, respectively.
  • Polarity: The hydroxyl group introduces hydrogen bonding, significantly increasing solubility in polar solvents (e.g., water or ethanol) compared to nonfunctionalized this compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₁₆H₃₀ 214.58 54965-61-6 Two cyclohexyl rings, methane bridge, isopropyl substituent
4-Isopropyldiphenylmethane C₁₆H₁₈ 186.32 Not provided Two phenyl rings, methane bridge, isopropyl substituent
4-Propyldiphenylmethane C₁₆H₁₈ 186.32 Not provided Two phenyl rings, methane bridge, linear propyl substituent
1,2-Dicyclohexylbutane C₁₆H₃₀ 214.58 54890-01-6 Two cyclohexyl rings, butane bridge
1,1'-Bicyclooctyl C₁₆H₂₈ 214.58 6708-17-4 Fused bicyclooctane system
4-Isopropylcyclohexanol C₉H₁₈O 142.24 4621-04-9 Single cyclohexane ring, hydroxyl and isopropyl groups

Research Findings and Implications

  • Synthesis : Lamneck and Wise’s 1954 work demonstrated that this compound and its analogs could be synthesized via Friedel-Crafts alkylation or hydrogenation of aromatic precursors, with yields influenced by substituent branching .
  • Thermodynamic Properties : Cyclohexyl-based compounds generally exhibit lower melting points than aromatic analogs due to reduced π-stacking interactions. For example, this compound is expected to remain liquid at room temperature, whereas 4-isopropyldiphenylmethane may solidify .

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